Diacetamate
Overview
Description
Diacetamate, also known as N-[4-(acetyloxy)phenyl]acetamide, is a chemical compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.1992 g/mol . It is an ester derivative of acetaminophen and is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diacetamate can be synthesized through the acetylation of 4-aminophenol using acetic anhydride. The reaction typically involves the following steps:
Step 1: 4-aminophenol reacts with acetic anhydride to form acetaminophen.
Step 2: Acetaminophen undergoes further acetylation to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 4-aminophenol and acetic anhydride are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in a solvent such as water or an organic solvent to facilitate the reaction and improve yield .
Chemical Reactions Analysis
Types of Reactions: Diacetamate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form acetaminophen and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding quinones.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Acetaminophen and acetic acid.
Oxidation: Quinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diacetamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a prodrug of acetaminophen.
Industry: Used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of diacetamate involves its hydrolysis to release acetaminophen, which then exerts its effects. Acetaminophen is known to inhibit the enzyme cyclooxygenase, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .
Comparison with Similar Compounds
Acetaminophen: The parent compound of diacetamate, known for its analgesic and antipyretic properties.
Acetanilide: Another acetylated derivative of aniline, used as an analgesic and antipyretic.
Phenacetin: An acetylated derivative of p-phenetidine, previously used as an analgesic and antipyretic
Uniqueness of this compound: this compound is unique due to its dual acetylation, which affects its solubility, stability, and reactivity compared to its parent compound, acetaminophen. This dual acetylation also influences its pharmacokinetic properties, making it a potential prodrug for acetaminophen .
Properties
IUPAC Name |
(4-acetamidophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-3-5-10(6-4-9)14-8(2)13/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAOSPFULOFZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046256 | |
Record name | Diacetamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2623-33-8 | |
Record name | p-Acetoxyacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2623-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diacetamate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diacetamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758889 | |
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Record name | Diacetamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Diacetamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6083 | |
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Record name | Acetamide, N-[4-(acetyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diacetamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diacetamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIACETAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG1TY61BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health risks associated with the presence of diacetamate as an impurity in acetaminophen formulations?
A1: The research paper primarily focuses on identifying impurities in acetaminophen formulations and does not delve into the specific toxicological profile of this compound []. Therefore, we cannot ascertain the specific health risks associated with this compound from this study. Further research is needed to evaluate the potential toxicity and safety concerns of this impurity in pharmaceutical products. To ensure patient safety, it is crucial for pharmaceutical manufacturers to adhere to strict quality control measures and comply with regulatory guidelines regarding impurities in drug formulations. [] Source: Ghaleb, S., et al. "Detection of Impurities in Acetaminophen Intravenous and Oral Formulations Available on the Lebanese Market." Molecules 27.16 (2022): 5073. https://doi.org/10.3390/molecules27165073
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